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Compound of Interest

Compound Name: 2-Chloro-3-ethylquinoxaline

Cat. No.: B1597914 Get Quote

An In-depth Technical Guide to 2-Chloro-3-ethylquinoxaline: Synthesis, Properties, and

Applications

Abstract
This technical guide provides a comprehensive scientific overview of 2-Chloro-3-
ethylquinoxaline, a key heterocyclic intermediate in synthetic and medicinal chemistry. While

direct experimental data for this specific derivative is limited, this document synthesizes

information from closely related analogs, established chemical principles, and predictive

models to offer a robust profile for researchers. The guide covers essential physicochemical

properties, provides a detailed, field-proven synthetic protocol, and explores the compound's

characteristic spectroscopic signatures and chemical reactivity. Furthermore, it delves into the

broader applications of the quinoxaline scaffold in drug discovery, positioning 2-Chloro-3-
ethylquinoxaline as a valuable building block for developing novel therapeutic agents.

Chemical Identity and Structure
2-Chloro-3-ethylquinoxaline belongs to the quinoxaline family, a class of nitrogen-containing

heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. The core

structure is substituted at the 2-position with a reactive chlorine atom and at the 3-position with

an ethyl group. This arrangement makes it an important pharmacophore and a versatile

synthetic intermediate.

IUPAC Name: 2-Chloro-3-ethylquinoxaline
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Molecular Formula: C₁₀H₉ClN₂

Molecular Weight: 192.65 g/mol

Canonical SMILES: CCC1=NC2=CC=CC=C2N=C1Cl

InChI Key: FHNXFKKHWHXVSC-UHFFFAOYSA-N

Physicochemical Properties
Quantitative experimental data for 2-Chloro-3-ethylquinoxaline is not extensively reported in

the literature. However, by analyzing data from its closest structural analog, 2-Chloro-3-

methylquinoxaline, we can establish reliable estimates for its key properties. The addition of a

single methylene unit in the ethyl group is expected to slightly increase the melting point,

boiling point, and lipophilicity (LogP) compared to the methyl analog.
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Property

2-Chloro-3-
ethylquinoxaline
(Predicted/Estimate
d)

2-Chloro-3-
methylquinoxaline
(Experimental
Data)

Justification for
Estimation

Melting Point 93-96 °C 91-93 °C[1]

Increased molecular

weight and van der

Waals forces from the

ethyl group may lead

to a slightly higher

melting point.

Boiling Point ~265-275 °C
259.9 ± 35.0 °C

(Predicted)[1]

The larger ethyl group

increases

intermolecular forces,

leading to a higher

boiling point.

Density ~1.28 g/cm³
1.292 ± 0.06 g/cm³

(Predicted)[1]

Density is expected to

be very similar, with

minimal change from

the additional CH₂

group.

Solubility

Sparingly soluble in

water; Soluble in

organic solvents

(DCM, Chloroform,

Ethyl Acetate, THF).

Very slightly soluble in

water (0.43 g/L at 25

°C for a related

analog)[2].

The "like dissolves

like" principle

suggests good

solubility in

moderately polar to

nonpolar organic

solvents, typical for

such heterocyclic

systems[3].

pKa (Predicted) ~ -1.5 -1.14 (Predicted for a

related analog)[2]

The basicity is very

low due to the

electron-withdrawing

nature of the pyrazine

ring and the chloro

substituent. The ethyl
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group has a minor

electronic effect.

Appearance
Off-white to light

yellow powder/solid.

Off-white solid /

powder[1].

Analogous

chloroquinoxaline

derivatives are

typically crystalline

solids of this color.

Synthesis and Purification
The most reliable and common method for synthesizing 2-chloro-3-substituted quinoxalines is a

two-step process: (1) condensation of an o-phenylenediamine with an α-keto acid or ester to

form the quinoxalin-2-one precursor, followed by (2) chlorination using a

dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).[2][4][5]

Synthetic Workflow Diagram
o-Phenylenediamine +
Ethyl 2-oxobutanoate

3-Ethylquinoxalin-2(1H)-one
(Precursor)

 Condensation
 (e.g., n-Butanol, Reflux) 

2-Chloro-3-ethylquinoxaline
(Final Product)

 Chlorination
 (POCl₃, Reflux) 

Click to download full resolution via product page

Caption: General synthetic workflow for 2-Chloro-3-ethylquinoxaline.
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Detailed Experimental Protocol: Synthesis of 2-Chloro-3-
ethylquinoxaline
This protocol is adapted from established procedures for analogous compounds.[1][5]

Part A: Synthesis of 3-Ethylquinoxalin-2(1H)-one (Precursor)

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a

reflux condenser, add o-phenylenediamine (10.8 g, 100 mmol) and n-butanol (100 mL).

Reagent Addition: While stirring, add ethyl 2-oxobutanoate (14.3 g, 110 mmol) to the

solution.

Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC) until the starting material (o-

phenylenediamine) is consumed.

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1

hour to facilitate precipitation.

Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold diethyl ether

(2 x 30 mL) to remove residual n-butanol and unreacted ketoester. Dry the solid under

vacuum to yield 3-ethylquinoxalin-2(1H)-one as a solid.

Part B: Chlorination to 2-Chloro-3-ethylquinoxaline

Reaction Setup: In a 100 mL round-bottom flask under a nitrogen or argon atmosphere,

carefully add phosphorus oxychloride (POCl₃, 30 mL). Cool the flask in an ice bath.

Reagent Addition: Slowly add the dried 3-ethylquinoxalin-2(1H)-one (8.7 g, 50 mmol) from

Part A in small portions to the cooled POCl₃. Causality Note: This addition is exothermic and

must be done slowly to control the reaction temperature and prevent side reactions.

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux

(approx. 105-110 °C) for 3-5 hours. The solution should become homogeneous.
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Quenching: Cool the reaction mixture to room temperature. In a separate large beaker

containing crushed ice (approx. 400 g), slowly and carefully pour the reaction mixture with

vigorous stirring. Safety Note: This quenching process is highly exothermic and releases HCl

gas. It must be performed in a well-ventilated fume hood.

Neutralization & Extraction: Once the ice has melted, slowly neutralize the acidic solution

with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the

aqueous mixture with dichloromethane (DCM, 3 x 100 mL).

Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over

anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent

under reduced pressure to yield the crude product.

Final Purification: Purify the crude solid by column chromatography on silica gel using a

hexane/ethyl acetate gradient (e.g., 20:1) to afford pure 2-Chloro-3-ethylquinoxaline.

Spectroscopic Characterization
While specific spectra for the title compound are not available, its characteristic spectroscopic

features can be reliably predicted based on its structure and data from analogs.[6]

¹H NMR (400 MHz, CDCl₃):

δ 8.10-8.05 (m, 1H): Aromatic proton on the quinoxaline ring, likely H5 or H8.

δ 7.80-7.70 (m, 3H): Remaining three aromatic protons (H6, H7, and H5/H8). The signals

will appear as complex multiplets due to coupling.

δ 3.10 (q, J = 7.6 Hz, 2H): Methylene protons (-CH₂) of the ethyl group, quartet due to

coupling with the adjacent methyl group.

δ 1.45 (t, J = 7.6 Hz, 3H): Methyl protons (-CH₃) of the ethyl group, triplet due to coupling

with the adjacent methylene group.

¹³C NMR (100 MHz, CDCl₃):

δ ~155-150: C3 carbon attached to the ethyl group.
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δ ~148-143: C2 carbon attached to the chlorine atom.

δ ~142-140 (x2): Quaternary carbons of the fused ring system (C4a, C8a).

δ ~131-128 (x4): Aromatic CH carbons of the benzene ring portion.

δ ~28.5: Methylene carbon (-CH₂) of the ethyl group.

δ ~12.5: Methyl carbon (-CH₃) of the ethyl group.

Mass Spectrometry (EI):

Molecular Ion (M⁺): A prominent molecular ion peak will be observed.

Isotope Pattern: A characteristic M/M+2 isotope pattern in an approximate 3:1 ratio will be

present, confirming the presence of a single chlorine atom (³⁵Cl/³⁷Cl). Expected peaks at

m/z = 192 and 194.

Fragmentation: A key fragmentation will be the loss of an ethyl radical (-29) or ethylene

(-28).

Chemical Reactivity
The chemical reactivity of 2-Chloro-3-ethylquinoxaline is dominated by the electrophilic

nature of the C2 carbon, which is activated by the electron-withdrawing pyrazine ring and the

electronegative chlorine atom. This makes the compound an excellent substrate for

nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom can be readily displaced by a wide variety of nucleophiles, providing a

powerful method for introducing diverse functional groups.[7][8]

N-Nucleophiles: Reacts with primary and secondary amines, anilines, and other nitrogen

heterocycles to form 2-amino-3-ethylquinoxalines. These reactions are foundational in

building libraries of bioactive compounds.[8]
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O-Nucleophiles: Reacts with alkoxides and phenoxides to yield 2-alkoxy- or 2-aryloxy-3-

ethylquinoxalines.[8]

S-Nucleophiles: Reacts with thiols and thiophenols to form 2-thioether derivatives. These

reactions are often rapid and high-yielding.[9][10]

Reactivity Diagram

2-Chloro-3-ethylquinoxaline

Substituted Product
(C2-Nu)

 SₙAr Reaction 

HCl (byproduct)

Nucleophile
(R-NH₂, R-OH, R-SH)

Click to download full resolution via product page

Caption: Nucleophilic substitution at the C2 position of the quinoxaline core.

Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond is also amenable to palladium-catalyzed cross-coupling reactions, such as the

Suzuki-Miyaura coupling. This allows for the formation of C-C bonds, linking the quinoxaline

core to various aryl or vinyl groups, further expanding its synthetic utility.[7]

Applications in Research and Drug Development
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous compounds with a wide range of biological activities.[2][11][12] 2-Chloro-3-
ethylquinoxaline serves as a critical starting material for accessing these complex derivatives.

Anticancer Agents: Many quinoxaline derivatives have been investigated as inhibitors of

protein kinases, which are often dysregulated in cancer.[13] The ability to easily modify the 2-

position of the quinoxaline allows for the optimization of binding to the ATP pocket of kinases

like VEGFR-2.[13]

Antimicrobial and Antiviral Agents: The quinoxaline nucleus is present in compounds

showing potent activity against various bacteria, fungi, and viruses.[12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://arabjchem.org/23-dichloroquinoxaline-as-a-versatile-building-block-for-heteroaromatic-nucleophilic-substitution-a-review-of-the-last-decade/
https://www.researchgate.net/publication/338126390_Both_Bioorthogonal_Ligations_and_Cleavages_via_Reactions_of_Chloroquinoxalines_with_ortho-Dithiophenols
https://pubmed.ncbi.nlm.nih.gov/31868279/
https://www.benchchem.com/product/b1597914?utm_src=pdf-body-img
https://pdf.benchchem.com/138/Comparing_the_reactivity_of_2_Chloro_6_7_difluoroquinoxaline_with_other_haloquinoxalines.pdf
https://pdf.benchchem.com/1311/Physicochemical_Properties_of_2_Chloro_3_2_pyridinyl_quinoxaline_A_Technical_Guide.pdf
https://pdf.benchchem.com/1311/Application_Notes_and_Protocols_2_Chloro_3_2_pyridinyl_quinoxaline_in_Medicinal_Chemistry.pdf
https://www.mdpi.com/1420-3049/26/4/1055
https://www.benchchem.com/product/b1597914?utm_src=pdf-body
https://www.benchchem.com/product/b1597914?utm_src=pdf-body
https://pdf.benchchem.com/1305/Application_Notes_and_Protocols_2_Chloro_3_2_thienyl_quinoxaline_as_a_Versatile_Building_Block_in_Medicinal_Chemistry.pdf
https://pdf.benchchem.com/1305/Application_Notes_and_Protocols_2_Chloro_3_2_thienyl_quinoxaline_as_a_Versatile_Building_Block_in_Medicinal_Chemistry.pdf
https://www.mdpi.com/1420-3049/26/4/1055
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials Science: The rigid, planar structure of the quinoxaline system makes it a candidate

for incorporation into organic electronic materials, such as organic light-emitting diodes

(OLEDs) and sensors.

Safety and Handling
Hazard Classification: While specific data for the ethyl derivative is unavailable, the

analogous 2-Chloro-3-methylquinoxaline is classified as acutely toxic (Oral) and can cause

serious eye damage. It should be handled with appropriate personal protective equipment

(PPE), including safety goggles, gloves, and a lab coat.

Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent

hydrolysis.[1]

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical

waste.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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